

Technical Guide: (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

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An In-Depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine**, a heterocyclic amine of interest in medicinal chemistry and synthetic research. This document details its chemical properties, a proposed synthetic pathway, and the broader biological context of the oxazole scaffold.

Core Molecular Data

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is a substituted oxazole with a primary amine functionality. Its fundamental molecular properties are summarized below.

Property	Value	Citation(s)
Molecular Formula	C ₆ H ₁₀ N ₂ O	[1]
Molecular Weight	126.16 g/mol	[1]
Canonical SMILES	Cc1oc(C)c(CN)n1	[1]
InChIKey	VZLPNCZDDQNCNG-UHFFFAOYSA-N	[1]
CAS Number	859850-62-7	[2]

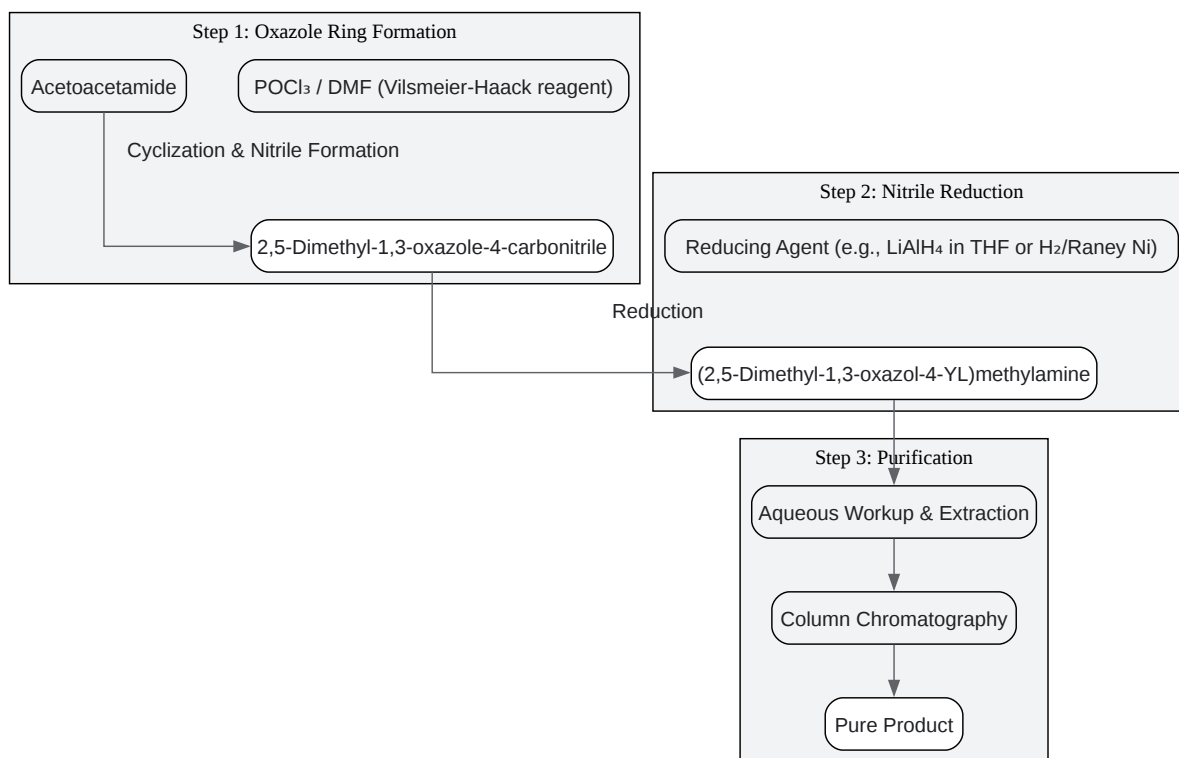
Physicochemical and Spectroscopic Data

While specific, experimentally determined data for **(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine** is not widely available in peer-reviewed literature, the properties of analogous substituted oxazoles can provide valuable context for researchers.

Compound	Molecular Formula	Molecular Weight (g/mol)	Notes
4-Ethyl-2,5-dimethyloxazole	C ₇ H ₁₁ NO	125.17	Used as a flavoring agent. Found in or produced by <i>Saccharomyces cerevisiae</i> . [3]
2,5-Dimethyloxazole	C ₅ H ₇ NO	97.12	A basic oxazole structure. [4]
2-(Chloromethyl)-4,5-dimethyloxazole	C ₆ H ₈ ClNO	145.59	A potential synthetic precursor to the target compound. [5]
N-Methyl-(2,5-dimethyl-1,3-oxazol-4-yl)methylamine	C ₇ H ₁₂ N ₂ O	140.18	The N-methylated analog of the target compound. [6]

Proposed Synthetic Pathway

A plausible and efficient synthesis for **(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine** can be proposed via the reduction of a nitrile precursor. This common synthetic transformation is a reliable method for producing primary amines. The overall workflow is outlined below.



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Proposed synthesis workflow for **(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine**.

Objective: To synthesize **(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine** from 2,5-Dimethyl-1,3-oxazole-4-carbonitrile.

Materials:

- 2,5-Dimethyl-1,3-oxazole-4-carbonitrile (CAS 82123-42-0)[[7](#)]
- Lithium aluminum hydride (LiAlH_4) or Raney Nickel
- Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)
- Hydrochloric acid (HCl), 1M solution
- Sodium hydroxide (NaOH), 1M solution
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH_4 (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
- **Addition of Precursor:** The 2,5-dimethyl-1,3-oxazole-4-carbonitrile (1 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred LiAlH_4 suspension at 0 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, the reaction is carefully cooled to 0 °C and quenched by the sequential, dropwise addition of water, followed by 1M NaOH solution, and then more water until a granular precipitate forms.
- **Extraction:** The resulting slurry is filtered, and the solid is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO_4 .

- Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound, **(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine**.
- Characterization: The structure and purity of the final product should be confirmed using ^1H NMR, ^{13}C NMR, and mass spectrometry.

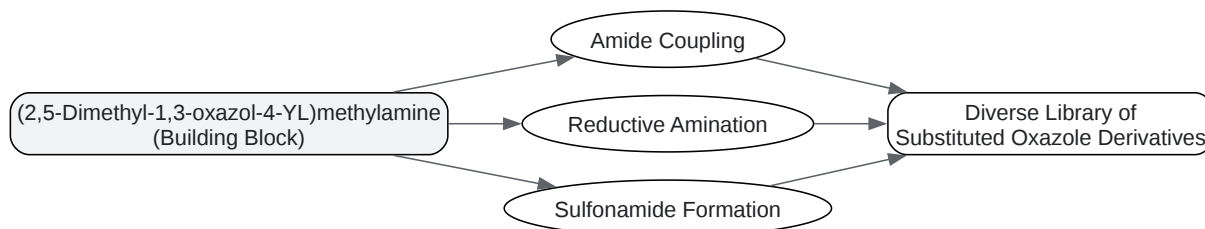
Biological and Pharmacological Context

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.^{[8][9]} While no specific biological activity has been documented for **(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine** itself, its structural motifs are present in compounds with known therapeutic potential.

General Activities of Oxazole Derivatives:

- Antimicrobial and Antifungal: Many oxazole derivatives have been synthesized and screened for their activity against various bacterial and fungal strains.^[8]
- Anticancer: The oxazole nucleus is a component of several compounds investigated as tyrosine kinase inhibitors and other anticancer agents.^[8]
- Anti-inflammatory: Certain substituted oxazoles, such as the NSAID Oxaprozin, demonstrate potent anti-inflammatory properties.^[8]
- Marine Natural Products: A significant number of bioactive alkaloids isolated from marine organisms contain the 1,3-oxazole core, exhibiting activities ranging from cytotoxic to antimalarial.^[9]

The presence of the primary aminomethyl group at the 4-position of the oxazole ring in **(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine** provides a key functional handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules in drug discovery programs.



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Potential synthetic utility of the target compound.

This guide serves as a foundational resource for researchers. The provided synthetic protocol offers a clear pathway to obtaining this compound for further study, and the contextual information highlights the potential of the broader oxazole class in the development of new therapeutic agents.

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- To cite this document: BenchChem. [Technical Guide: (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1284433#2-5-dimethyl-1-3-oxazol-4-yl-methylamine-molecular-weight]

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